molecular formula C8H10BrNO2 B13653468 2-Bromo-3,4-dimethoxyaniline

2-Bromo-3,4-dimethoxyaniline

Cat. No.: B13653468
M. Wt: 232.07 g/mol
InChI Key: HSKSWWWGWMDMTO-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxyaniline typically involves the bromination of 3,4-dimethoxyaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dimethoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Products such as quinones or nitro compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-3,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy groups can influence its binding affinity and specificity, while the bromine atom can affect its reactivity and stability.

Comparison with Similar Compounds

  • 2-Bromo-4,6-dimethylaniline
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 3,4-Dimethoxyaniline

Comparison: 2-Bromo-3,4-dimethoxyaniline is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-bromo-3,4-dimethoxyaniline

InChI

InChI=1S/C8H10BrNO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,10H2,1-2H3

InChI Key

HSKSWWWGWMDMTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Br)OC

Origin of Product

United States

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